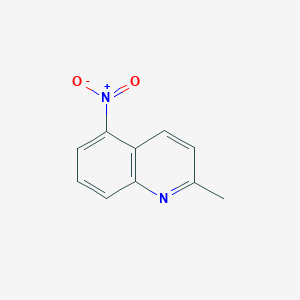

2-Methyl-5-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHADKRGUJCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304032 | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23877-94-3 | |

| Record name | 23877-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: The Synthetic Challenge

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroquinoline

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It moves beyond simple procedural lists to explore the causality behind synthetic choices, ensuring a trustworthy and well-grounded approach to this important chemical intermediate.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinoline core substituted with a methyl group at the 2-position and a nitro group at the 5-position, presents an interesting challenge in regioselectivity. The successful synthesis hinges on the strategic introduction of the nitro group relative to the formation of the heterocyclic ring system.

Two primary retrosynthetic pathways are considered for this target molecule:

-

Pathway A: Late-Stage Nitration. This approach involves the initial synthesis of 2-methylquinoline (lepidine), followed by an electrophilic nitration step. While straightforward, this pathway is often complicated by the formation of multiple nitro-isomers, primarily a mixture of this compound and 2-methyl-8-nitroquinoline, which are notoriously difficult to separate.[3]

-

Pathway B: Precursor-Directed Cyclization. This more elegant approach utilizes a pre-nitrated starting material, 3-nitroaniline, and constructs the quinoline ring system through a cyclization reaction. This strategy offers superior control over regioselectivity, directly yielding the desired 5-nitro isomer and circumventing challenging purification steps.

This guide will focus primarily on Pathway B, the Doebner-von Miller reaction, as it represents the more efficient and targeted route. Pathway A will be discussed for completeness and comparative context.

Recommended Synthesis: The Doebner-von Miller Reaction (Pathway B)

The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][5] For the synthesis of this compound, this translates to the reaction of 3-nitroaniline with crotonaldehyde.

The overall transformation is as follows:

Caption: Overall scheme of the Doebner-von Miller synthesis.

Causality and Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Doebner-von Miller synthesis is believed to proceed through a complex pathway, with modern studies supporting a fragmentation-recombination mechanism in some cases.[6][7] However, a more classical and widely taught mechanism involves the following key steps:[5][8]

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic amine (3-nitroaniline) to the α,β-unsaturated carbonyl (crotonaldehyde).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl or imine intermediate, to form a dihydroquinoline ring. The electron-withdrawing nature of the nitro group directs this cyclization to the ortho position, which is paramount for forming the desired product.

-

Dehydration & Aromatization: The dihydroquinoline intermediate then eliminates a molecule of water. The final step is an oxidation to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product. In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidizing agent.[5]

Caption: Workflow for the synthesis of this compound via Pathway A.

While this route appears viable, the critical drawback lies in Step 2. The nitration of 2-methylquinoline produces a mixture of the 5-nitro and 8-nitro isomers. [3]These isomers have very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography exceedingly challenging and often resulting in low isolated yields of the desired product. Therefore, Pathway B is strongly recommended for its superior efficiency and regiochemical control.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result |

| Appearance | Light yellow solid [1] |

| Melting Point | Literature values vary; expect a sharp melting point. |

| ¹H NMR | Characteristic aromatic and methyl proton signals. Protons on the quinoline ring will be shifted downfield due to the electron-withdrawing effects of the nitro group and the ring nitrogen. [9] |

| ¹³C NMR | Resonances corresponding to the 10 unique carbons in the molecule. |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 188.18 [10] |

| FT-IR | Characteristic peaks for C=N, C=C (aromatic), and strong asymmetric/symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). |

Physical Properties: [11]

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Density | ~1.30 g/cm³ |

| Boiling Point | ~324 °C at 760 mmHg |

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The procedures described involve hazardous materials and reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]* Reagent Hazards:

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a chemical fume hood.

-

Aniline Derivatives (3-Nitroaniline): Toxic and readily absorbed through the skin. Avoid inhalation and direct contact. [14] * Crotonaldehyde: Flammable, toxic, and a lachrymator. Must be handled in a well-ventilated fume hood.

-

Quinolines: Suspected of causing genetic defects and may cause cancer. Avoid exposure. [12][15]* Reaction Hazards: The Doebner-von Miller reaction, and especially the related Skraup synthesis, can be exothermic. [16][17]Ensure proper temperature control and be prepared for a potential increase in reaction rate. Perform reactions behind a safety shield.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain. [18][19]

Conclusion

The synthesis of this compound is most effectively and reliably achieved using the Doebner-von Miller reaction, starting from 3-nitroaniline and crotonaldehyde. This precursor-directed cyclization strategy provides excellent regiochemical control, circumventing the problematic isomer separation associated with the late-stage nitration of 2-methylquinoline. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

-

Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

-

Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]

-

PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

-

Cambridge University Press. Doebner-von Miller Synthesis. [Link]

-

Stenutz. This compound-8-ol. [Link]

- Google Patents. (2012).

-

MOLBASE. This compound|23877-94-3. [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]

-

Organic Syntheses. Quinoline. [Link]

-

ResearchGate. (2025). Synthesis of nitroquinoline derivatives. [Link]

- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

NIST WebBook. 2-Methyl-6-nitroquinoline. [Link]

-

MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

MDPI. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Link]

Sources

- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]

- 10. 2-Methyl-6-nitroquinoline [webbook.nist.gov]

- 11. This compound|23877-94-3 - MOLBASE Encyclopedia [m.molbase.com]

- 12. chemos.de [chemos.de]

- 13. lobachemie.com [lobachemie.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Skraup reaction - Wikipedia [en.wikipedia.org]

- 18. technopharmchem.com [technopharmchem.com]

- 19. pentachemicals.eu [pentachemicals.eu]

physicochemical properties of 2-Methyl-5-nitroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core (CAS No: 23877-94-3). As a pivotal intermediate in organic synthesis, a thorough understanding of its characteristics is essential for optimizing reaction conditions, developing robust analytical methods, and exploring its potential in medicinal chemistry. This guide moves beyond a simple data sheet, offering insights into the causality behind its properties and providing validated methodologies for its analysis.

Core Chemical and Physical Properties

This compound, also known as 5-nitroquinaldine, is a substituted quinoline featuring a methyl group at position 2 and a nitro group at position 5. These substitutions on the core quinoline scaffold significantly influence its electronic properties, reactivity, and solubility, distinguishing it from other isomers. The nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution and decreases the basicity of the quinoline nitrogen.

The fundamental physical constants for this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification and storage.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23877-94-3 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Exact Mass | 188.059 Da | [1] |

| Density | 1.298 g/cm³ | [1] |

| Boiling Point | 323.8 °C at 760 mmHg | [1] |

| Flash Point | 149.6 °C | [1] |

| Refractive Index | 1.661 | [1] |

| LogP (Octanol/Water) | 2.9746 | [1] |

| Polar Surface Area (PSA) | 58.71 Ų | [1] |

| Vapor Pressure | 0.000483 mmHg at 25°C | [1] |

Solubility Profile: A Predictive Analysis

Quantitative solubility data for this compound is not extensively documented in the public domain. However, its molecular structure provides a strong basis for predicting its solubility profile. The quinoline core is largely hydrophobic, and this character is enhanced by the methyl group. The nitro group, while polar, does not typically confer significant aqueous solubility to an aromatic system.

This structural analysis suggests that this compound is a poorly water-soluble compound. This prediction is consistent with data for related compounds; for instance, 8-nitroquinoline is described as only slightly soluble in water but soluble in organic solvents and dilute acids[3][4]. The basic quinoline nitrogen offers a site for protonation, which may slightly improve solubility in acidic media.

Table 2: Predicted Solubility of this compound

| Solvent Type | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The potential for protonation of the quinoline nitrogen may slightly enhance solubility in acidic solutions. |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of polar and non-polar organic molecules. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, but its overall hydrophobicity will likely limit high solubility. |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents[3]. |

For applications requiring precise concentration, such as in drug formulation or quantitative analysis, experimental determination of solubility via a validated method like the isothermal equilibrium method is strongly advised[5].

Synthesis and Reactivity Overview

The primary route for synthesizing nitroquinolines involves the nitration of the parent quinoline. In the case of this compound, the starting material is 2-methylquinoline (quinaldine). The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, which then require separation[6]. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.

The reactivity of this compound is governed by its functional groups. The nitro group can be reduced to an amine, providing a pathway to 5-amino-2-methylquinoline, a valuable synthetic intermediate. The quinoline ring system itself can undergo various transformations, though the presence of the deactivating nitro group influences the reaction conditions required.

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies for Purity and Quantification

Ensuring the purity and confirming the identity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separation and quantification of the main compound and any process-related impurities, such as positional isomers or unreacted starting materials[7][8].

Workflow for Analytical Characterization

The logical flow for analyzing a synthesized batch of this compound involves initial sample preparation followed by parallel chromatographic and spectroscopic analyses to confirm both purity and structural identity.

Caption: Standard workflow for the purity and identity validation of a target compound.

Exemplary Protocol: Purity Determination by HPLC-UV

This protocol provides a robust method for quantifying this compound and separating it from potential impurities. The choice of a C18 column is standard for reverse-phase chromatography of aromatic compounds.

1. Instrumentation and Conditions:

-

System: High-Performance Liquid Chromatograph with a UV-Vis Detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear range of the detector.

3. Gradient Elution Program:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: Hold at 80% B

-

30-31 min: Linear gradient from 80% to 20% B

-

31-35 min: Hold at 20% B (re-equilibration)

4. Data Analysis:

-

Integrate the peak area for all detected components.

-

Calculate the purity of this compound based on the area percent method (Area of main peak / Total area of all peaks) x 100.

Spectroscopic Profile

Spectroscopic analysis provides irrefutable confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment, including the number of protons, their chemical shifts, and splitting patterns, which reveals connectivity[9][10]. Key expected signals would include those for the methyl group, and distinct aromatic protons on both rings of the quinoline system. ¹³C NMR provides information on the carbon skeleton of the molecule[11].

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺)[9]. For C₁₀H₈N₂O₂, the expected protonated mass would be approximately 189.0658.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the quinoline system, and strong, characteristic symmetric and asymmetric stretching vibrations for the nitro group (NO₂)[12][13].

Biological and Pharmacological Context

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties[14][15][16]. Similarly, nitroaromatic compounds are known to exhibit diverse bioactivities, often acting as prodrugs that are activated by cellular reduction[17].

While specific biological data for this compound is limited, its hybrid structure containing both a quinoline moiety and a nitro group makes it a compound of interest for screening in drug discovery programs. Its physicochemical properties, such as a LogP of ~2.97, suggest it possesses moderate lipophilicity, a key factor for cell membrane permeability. The potential for the nitro group to be metabolically reduced to reactive intermediates could confer antimicrobial or cytotoxic effects[17]. Any exploration of its biological potential would require rigorous testing, starting with in vitro assays against relevant cell lines or microbial strains[16].

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties driven by its substituted quinoline structure. Its moderate lipophilicity, high boiling point, and predicted solubility profile are key parameters for its handling, purification, and use in further chemical synthesis. Validated analytical techniques, particularly HPLC and GC-MS, are essential for ensuring its purity, while a full suite of spectroscopic methods (NMR, MS, IR) is required for unambiguous structural confirmation. As a member of two pharmacologically significant chemical classes, it represents a potential building block for the development of novel therapeutic agents.

References

-

MOLBASE (n.d.). This compound | 23877-94-3. MOLBASE Encyclopedia. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Analytical Methods. Available at: [Link]

-

Reddy, T. S., & Kumar, A. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. Available at: [Link]

-

ChemSynthesis (2025). 2-methyl-5-nitroisoquinolin-1-one. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-Methyl-5-nitroquinoline. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-5-nitroaniline. PubChem Compound Database. Available at: [Link]

-

PubChem (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

-

Mohammadi, M., et al. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. Available at: [Link]

-

NIST (n.d.). 2-Methyl-6-nitroquinoline. NIST WebBook. Available at: [Link]

-

Ivanova, Y., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

- Google Patents (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

ResearchGate (n.d.). Synthesis of nitroquinoline derivatives. Available at: [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Available at: [Link]

-

Szafranski, K., et al. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 2-methyl-5-nitrophenol. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available at: [Link]

-

NIST (n.d.). 6-Methyl-5-nitroquinoline. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Nitroquinoline. PubChem Compound Database. Available at: [Link]

- Google Patents (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

National Center for Biotechnology Information (n.d.). 8-Nitroquinoline. PubChem Compound Database. Available at: [Link]

Sources

- 1. This compound|23877-94-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-METHYL-8-NITROQUINOLINE(881-07-2) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Methyl-5-nitroquinoline [webbook.nist.gov]

- 14. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-5-nitroquinoline CAS number and structure

An In-depth Technical Guide to 2-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 23877-94-3), a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the nitroquinoline family, it serves as a crucial intermediate and building block for the development of novel therapeutic agents and functional materials. This document details its chemical identity, physicochemical properties, established synthesis protocols, potential applications, and essential safety guidelines. The information is curated to support professionals in research, discovery, and process development, offering both foundational knowledge and practical insights into the compound's utility.

Introduction: The Significance of the Nitroquinoline Scaffold

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their derivatives are renowned for an exceptionally broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group (—NO₂) onto the quinoline scaffold, as in this compound, profoundly influences the molecule's electronic properties and reactivity. This functionalization makes the compound an excellent electrophile and a versatile precursor for further chemical modifications, such as reduction of the nitro group to an amine, which opens pathways to a diverse array of more complex derivatives. Understanding the chemistry of this compound is therefore pivotal for leveraging its potential in the synthesis of next-generation drug candidates.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure, which consists of a quinoline ring system substituted with a methyl group at the C2 position and a nitro group at the C5 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the nitration of analogous quinoline systems. [2]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-methylquinoline to an excess of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-water bath.

-

Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the stirred 2-methylquinoline solution, ensuring the internal temperature does not exceed 10°C. The controlled temperature is crucial to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and helps precipitate the product.

-

Isolation: Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until the product fully precipitates. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove residual acids and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound. [3]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile chemical intermediate. The presence of the nitro and methyl groups provides reactive handles for constructing more elaborate molecular architectures.

-

Precursor to Aminoquinolines: The most common and vital transformation is the reduction of the nitro group to a primary amine (2-methyl-5-aminoquinoline). This amine is a powerful nucleophile and a key synthon for building amides, sulfonamides, and for participating in cyclization reactions to form more complex heterocyclic systems.

-

Building Block for Bioactive Molecules: Quinoline derivatives are staples in medicinal chemistry. [1]By using this compound as a starting point, chemists can design and synthesize novel compounds for screening against a wide range of biological targets, including cancer cell lines, bacteria, viruses, and parasites like Plasmodium falciparum (the causative agent of malaria). [2][3]

Caption: Role as an intermediate in drug discovery.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related nitroaromatic compounds indicate that it should be handled with care. Compounds like 2-methyl-5-nitrophenol and 5-nitro-o-toluidine are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. [4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. * Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. * Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [5] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and role as a precursor to a wide range of aminoquinoline derivatives make it an invaluable tool in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the development of novel and effective chemical entities.

References

-

This compound | 23877-94-3. (n.d.). MOLBASE. Retrieved January 21, 2026, from [Link]

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. Retrieved January 21, 2026, from [Link]

-

Safety data sheet for 2-Methylquinoline. (2023). CPAchem. Retrieved January 21, 2026, from [Link]

-

Synthesis of nitroquinoline derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2-methyl-5-nitrophenol. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

This compound-8-ol. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]

-

2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]

-

8-Methyl-5-nitroquinoline | C10H8N2O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (n.d.). Brieflands. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]

- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. fishersci.com [fishersci.com]

Spectroscopic Signature of 2-Methyl-5-nitroquinoline: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture, enabling scientists to confirm identity, purity, and structural integrity. This guide focuses on the spectral characteristics of 2-Methyl-5-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry.

It is important to note that as of the generation of this document, a comprehensive set of publicly available, experimentally-derived spectral data for this compound is not available. Commercial suppliers like Sigma-Aldrich note that analytical data is not collected for this specific compound. Therefore, this guide will provide a robust, predictive analysis of the expected spectral data based on fundamental principles of spectroscopy and comparative analysis with structurally related isomers. This approach offers a valuable framework for researchers who may synthesize this compound and require a reference for its characterization.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic scaffold with two key substituents: a methyl group at the 2-position and a nitro group at the 5-position. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region and one singlet in the aliphatic region for the methyl group. The electron-withdrawing nitro group at the 5-position will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

Experimental Protocol (Hypothetical):

-

Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.3-7.5 | Doublet | ~8.4 | Coupled to H-4. |

| H-4 | ~8.1-8.3 | Doublet | ~8.4 | Coupled to H-3. |

| H-6 | ~8.4-8.6 | Doublet of doublets | ~8.0, 1.5 | Coupled to H-7 and H-8. Deshielded by the adjacent nitro group. |

| H-7 | ~7.7-7.9 | Triplet | ~8.0 | Coupled to H-6 and H-8. |

| H-8 | ~8.0-8.2 | Doublet of doublets | ~8.0, 1.5 | Coupled to H-7 and H-6. |

| 2-CH₃ | ~2.7-2.9 | Singlet | N/A | No adjacent protons to couple with. |

Causality in Experimental Choices: The choice of solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, the more polar DMSO-d₆ would be a suitable alternative. A higher field spectrometer (e.g., 400 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region of quinoline derivatives.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the quinoline ring system, plus one signal for the methyl carbon. The carbon atoms near the electronegative nitrogen and nitro group will be shifted downfield.

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158-160 | Attached to nitrogen and bearing a methyl group. |

| C-3 | ~122-124 | |

| C-4 | ~136-138 | |

| C-4a | ~128-130 | Bridgehead carbon. |

| C-5 | ~148-150 | Attached to the nitro group, significantly deshielded. |

| C-6 | ~125-127 | |

| C-7 | ~130-132 | |

| C-8 | ~127-129 | |

| C-8a | ~146-148 | Bridgehead carbon attached to nitrogen. |

| 2-CH₃ | ~24-26 | Typical range for a methyl group on an aromatic ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic quinoline core and the methyl group.

Experimental Protocol (Hypothetical):

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (CH₃) |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1550-1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1360-1330 | Symmetric NO₂ stretch | Nitro group |

| ~850-750 | C-H out-of-plane bend | Aromatic |

The two strong absorption bands for the nitro group are highly characteristic and would be a key diagnostic feature in the IR spectrum. For comparison, the IR spectrum of the isomer 6-Methyl-5-nitroquinoline shows characteristic peaks that can be attributed to these functional groups[1].

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol (Hypothetical):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation | Rationale |

| 188 | [M]⁺ (Molecular Ion) | The molecular weight of C₁₀H₈N₂O₂ is 188.18 g/mol . |

| 171 | [M-OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for nitroaromatics. |

| 158 | [M-NO]⁺ | Loss of nitric oxide. |

| 142 | [M-NO₂]⁺ | Loss of the nitro group. |

| 128 | [M-NO₂ - CH₂]⁺ | Subsequent loss of a methylene radical from the methyl group. |

| 115 | Further fragmentation of the quinoline ring. |

The molecular ion peak at m/z 188 would be the most crucial piece of information to confirm the molecular formula. The fragmentation pattern, particularly the loss of the nitro group (NO₂), would be a strong indicator of its presence in the molecule. The mass spectrum of the isomer 2-Methyl-6-nitroquinoline also shows a molecular ion at m/z 188, as expected[2].

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-5-nitroquinoline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's behavior in solution and under various stress conditions. While quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs, outlines robust experimental protocols for empirical determination, and provides a framework for anticipating its solubility and stability profiles. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and regulatory compliance.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative with potential applications as a building block in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents. The strategic placement of a methyl group at the 2-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development.

This guide will first explore the solubility profile of this compound, leveraging data from analogous compounds to provide a predictive assessment. Subsequently, a detailed examination of its chemical stability under various stress conditions will be presented, including potential degradation pathways. Crucially, this document provides detailed, field-proven experimental protocols for the precise determination of these parameters, empowering researchers to generate robust in-house data.

Solubility Profile: A Predictive and Empirical Approach

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and developability. Based on its chemical structure, this compound is anticipated to be a poorly water-soluble compound. The hydrophobic quinoline core, coupled with the methyl substituent, contributes to its lipophilic character.

Predicted Solubility in Common Solvents

While specific quantitative solubility data for this compound is scarce, we can infer its likely solubility profile from structurally similar compounds. For instance, 2-Methyl-5-nitroaniline exhibits low aqueous solubility but is soluble in various organic solvents.[1] Similarly, other nitroquinoline derivatives are known to be sparingly soluble in water.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basicity of the quinoline nitrogen may slightly enhance solubility in acidic media. |

| Polar Protic | Methanol, Ethanol | Moderate | Expected to be more soluble than in water due to the organic nature of the alcohols, though high concentrations may be limited. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are known to effectively solvate a wide range of organic molecules. |

| Non-Polar | Dichloromethane, Chloroform | Moderate to High | The aromatic and non-polar characteristics of the quinoline ring suggest good solubility in chlorinated solvents. |

Experimental Determination of Aqueous and Organic Solubility

To obtain definitive solubility data, the isothermal shake-flask method is the gold standard. This equilibrium-based method provides a reliable measurement of a compound's solubility in a given solvent at a specific temperature.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a rotational shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.2) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram 1: Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Chemical Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are an indispensable tool for elucidating the intrinsic stability of a molecule.

Predicted Stability under Stress Conditions

The chemical structure of this compound suggests potential liabilities under certain conditions. Nitroaromatic compounds are known to be susceptible to photodecomposition, and the quinoline ring system can exhibit pH-dependent stability.[2]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Rationale |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Quinolines are generally stable in acidic conditions. Protonation of the ring nitrogen is expected.[2] |

| Basic (e.g., 0.1 M NaOH) | Potential for Degradation | High pH may lead to degradation, although specific pathways for this compound are not documented.[2] |

| Oxidative (e.g., 3% H₂O₂) | Potential for Degradation | The quinoline ring and methyl group may be susceptible to oxidation. |

| Photolytic (ICH Q1B) | Potential for Instability | Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.[2] |

| Thermal (e.g., 60°C) | Likely Stable | Expected to be a crystalline solid with reasonable thermal stability at moderately elevated temperatures. |

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify degradation products and establish a stability-indicating analytical method.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Keep at room temperature for a defined period (e.g., 2, 6, 12 hours).

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature for a defined period (e.g., 6, 12, 24 hours).

-

Photolytic Degradation: Expose the sample solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose the solid compound and the sample solution to dry heat (e.g., 60°C) for a defined period (e.g., 1, 3, 7 days).

-

-

Sample Neutralization: For acid and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.2).

Diagram 2: Forced Degradation Workflow

Sources

A Theoretical and Computational Guide to the Crystalline State of 2-Methyl-5-nitroquinoline: From Molecular Structure to Potential Applications

Foreword: The Rationale for a Theoretical Approach

In modern materials science and drug discovery, a purely empirical approach is both time-consuming and resource-intensive. The ability to predict, understand, and rationalize the properties of a molecule and its crystalline form in silico is paramount. This guide focuses on 2-Methyl-5-nitroquinoline, a heterocyclic aromatic compound with potential applications stemming from its unique electronic and structural characteristics. By employing a theoretical framework, we can dissect its behavior at a quantum level, providing invaluable insights that guide and accelerate experimental research. This document is structured not as a rigid protocol, but as a logical journey, starting from the single molecule and expanding to its collective behavior in a crystal lattice, ultimately exploring its potential interactions with biological systems.

Foundational Molecular Characteristics

This compound is a derivative of quinoline, a structural motif prevalent in both pharmaceuticals and functional materials. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group at the 2 and 5 positions, respectively, significantly modulates the electronic landscape of the parent quinoline ring, creating a molecule with distinct properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 23877-94-3 | |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Density (Predicted) | 1.298 g/cm³ | [1] |

| Boiling Point (Predicted) | 323.8 °C at 760 mmHg | [1] |

The synthesis of such substituted quinolines often involves multi-step processes, such as the nitration of 2-methylquinoline.[1] Understanding the precise three-dimensional structure is the first step in any theoretical investigation, which is achieved through computational geometry optimization.

The Computational Engine: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy.

Causality of Method Selection: We select DFT, specifically the B3LYP hybrid functional with a 6-311++G(d,p) basis set, for several reasons. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electron correlation effects crucial for aromatic and nitro-containing compounds.[2][3] The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to accurately model the electron density far from the nuclei (important for the nitro group and potential weak interactions) and polarization functions (d,p) to allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[2][4]

Protocol 1: Molecular Geometry Optimization

-

Input Structure: A preliminary 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).

-

Calculation Setup: The calculation is defined in a Gaussian 09 (or similar) input file.

-

Method: B3LYP/6-311++G(d,p)

-

Keyword: Opt (for geometry optimization) and Freq (to confirm a true energy minimum).

-

-

Execution: The calculation is run, iteratively adjusting the positions of the atoms to find the lowest energy conformation.

-

Validation: The output is checked for the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

This optimized geometry provides the foundation for all subsequent theoretical calculations, including electronic structure, vibrational spectra, and intermolecular interactions.

Unveiling the Electronic Landscape

The optimized geometry allows us to probe the electronic properties that govern the molecule's reactivity and optical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[2][5] A small gap suggests the molecule is more reactive and can be easily polarized, which is a prerequisite for interesting optical properties. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the quinoline ring contributes significantly to the HOMO, leading to a significant intramolecular charge transfer (ICT) character upon electronic excitation.

Caption: Workflow for analyzing intermolecular interactions using Hirshfeld Surface Analysis.

Key Outputs:

-

d_norm surface: This surface visualizes contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, immediately highlighting significant interactions like hydrogen bonds. [6]* 2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into specific atom-pair contacts (e.g., H···H, C···H, O···H). The percentage contribution of each contact type to the overall crystal packing can be precisely calculated. For a molecule like this compound, one would expect significant contributions from H···H, C···H, and O···H contacts. [7][6][8]* Energy Frameworks: This analysis calculates the interaction energies (electrostatic, dispersion, etc.) between molecules, providing a visual representation of the crystal's energetic topology and stability. [7]

Vibrational Spectroscopy: A Synergy of Experiment and Theory

Experimental FT-IR and FT-Raman spectra provide a fingerprint of a molecule's vibrational modes. However, assigning each peak to a specific molecular motion can be ambiguous.

Expertise in Application: DFT calculations provide a powerful solution. By calculating the vibrational frequencies and their corresponding intensities, we can generate a theoretical spectrum. [3][4]While a systematic discrepancy between calculated (in the gas phase) and experimental (in the solid state) frequencies exists, this can be corrected using a scaling factor. [4]The true power of the theoretical approach lies in the Potential Energy Distribution (PED) analysis, which quantitatively breaks down each vibrational mode into contributions from specific internal coordinates (e.g., C-H stretch, NO₂ bend), allowing for unambiguous peak assignment. [2]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observation in this compound |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong peaks from the quinoline ring hydrogens. [9] |

| Aliphatic C-H Stretch | 3000-2850 | Symmetric and asymmetric stretches from the -CH₃ group. [10] |

| C=C and C=N Stretch | 1625-1430 | Multiple strong bands from the quinoline ring system. [9] |

| NO₂ Asymmetric Stretch | 1550-1500 | A very strong, characteristic absorption. [11] |

| CH₃ Bending | 1485-1380 | Symmetric and asymmetric bending modes. [10] |

| NO₂ Symmetric Stretch | 1360-1300 | Another strong, characteristic absorption. [11]|

Advanced Properties and Potential Applications

The fundamental understanding gained from the above analyses allows us to predict more complex properties relevant to specific applications.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between a donor and an acceptor group, connected by a π-conjugated system, can exhibit large nonlinear optical responses. [12][13]The structure of this compound, with its electron-donating methyl group and electron-withdrawing nitro group on the quinoline framework, suggests it could be a candidate for NLO materials.

The key parameters, molecular polarizability (α) and the first hyperpolarizability (β), can be calculated using DFT. [5][14]A large β value is indicative of a strong NLO response, which is crucial for applications like optical switching and frequency doubling. [15][16]The calculation of these properties in both the gas phase and the crystalline phase (using embedding methods) can reveal the significant impact of the crystal environment on NLO behavior. [14]

Bioactivity Screening: Molecular Docking

Quinoline derivatives are known for a wide range of biological activities, including anticancer properties. [2][17]Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, this compound) to a target protein of known structure.

Protocol 2: Molecular Docking Simulation

-

Target Selection: A protein target relevant to a disease (e.g., a kinase involved in cancer) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). [18]2. Ligand and Protein Preparation: The optimized 3D structure of this compound is prepared (e.g., adding hydrogens, assigning charges). The protein structure is also prepared by removing water molecules and adding hydrogens.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking Execution: Software like AutoDock or Glide is used to explore possible binding poses of the ligand within the protein's active site, scoring each pose based on a scoring function. [17][19][20]5. Analysis: The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. A low binding energy (more negative) suggests a stronger, more stable interaction. [18] This in silico screening can effectively prioritize compounds for further experimental testing, saving significant resources in the drug discovery pipeline.

Conclusion

The theoretical investigation of this compound crystals provides a multi-faceted understanding of its properties, from the electronic structure of a single molecule to the complex interplay of forces in a crystal lattice. Through a synergistic combination of DFT calculations, Hirshfeld surface analysis, and molecular docking, we can predict its geometry, reactivity, spectroscopic signatures, intermolecular interactions, and potential for applications in materials science and pharmacology. This guide demonstrates that a robust computational framework is not merely a supplementary tool but an essential pillar in the modern scientific exploration of novel chemical entities.

References

-

Saral, A. M., et al. (2022). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. Available at: [Link]

-

MOLBASE. (n.d.). This compound | 23877-94-3. Available at: [Link]

-

Filali Baba, Y., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 2-chloro-7-methyl-5-oxo-5,6-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 163–171. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. Available at: [Link]

-

The Royal Society of Chemistry. (2018). DOCKING STUDIES. Available at: [Link]

-

Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ (acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Available at: [Link]

-

MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 249. Available at: [Link]

-

International Journal of Pure and Applied Mathematics. (n.d.). PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. Available at: [Link]

-

El-Azab, A. S., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports, 13(1), 13495. Available at: [Link]

-

MDPI. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry, 6(1), 10. Available at: [Link]

-

Panda, S. S., et al. (2016). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2016, 8543685. Available at: [Link]

-

Babu, B. J., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 30(11), 2429-2434. Available at: [Link]

-

El-mrabet, A., et al. (2023). Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 835–842. Available at: [Link]

-

MDPI. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-t[1][2][21]riazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Molecules, 28(13), 5183. Available at: [Link]

-

Hindawi. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antibacterial Activity of Momordica balsamina Leaf Extract. Biochemistry Research International, 2021, 2854217. Available at: [Link]

-

ResearchGate. (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Available at: [Link]

-

MDPI. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Crystals, 13(8), 1184. Available at: [Link]

-

NIH. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(31), 27387–27395. Available at: [Link]

-

NIH. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 249. Available at: [Link]

-

ChemRxiv. (2024). Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Chromophores. Available at: [Link]

-

NIH. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1225, 129111. Available at: [Link]

-

Semantic Scholar. (2023). Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Second-order nonlinear optical organic crystals based on a “click” compound. Journal of Materials Chemistry C, 9(3), 978-983. Available at: [Link]

-

NIH. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(31), 22353–22369. Available at: [Link]

-

ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

-

Science Alert. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Dervative Crystal. Available at: [Link]

-

ResearchGate. (2015). Molecular structure and conformational preference of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine. Available at: [Link]

Sources

- 1. This compound|23877-94-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. researchgate.net [researchgate.net]

- 3. ripublication.com [ripublication.com]

- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]

- 8. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acadpubl.eu [acadpubl.eu]

- 16. Second-order nonlinear optical organic crystals based on a “click” compound - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

2-Methyl-5-nitroquinoline reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methyl-5-nitroquinoline

Abstract

This technical guide provides a comprehensive examination of the synthesis and principal reaction mechanisms of this compound. As a key heterocyclic scaffold, this molecule serves as a versatile building block in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural descriptions to explore the underlying causality of reaction pathways, catalyst choices, and experimental conditions. We will dissect the core synthetic routes, such as the Doebner-von Miller reaction, and detail the key transformations of the nitro and methyl functional groups, as well as substitution reactions on the quinoline ring. Each section is grounded in established chemical principles, supported by authoritative citations, and includes detailed experimental protocols and visual diagrams to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are foundational structures in pharmacology, forming the core of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The specific molecule, this compound, is of particular interest due to its trifunctional nature. It possesses a reactive methyl group, a reducible nitro group, and an aromatic ring system susceptible to further modification. The strategic placement of the electron-withdrawing nitro group at the C5 position and the electron-donating methyl group at the C2 position creates a unique electronic landscape that dictates the molecule's reactivity and makes it a valuable intermediate for synthesizing more complex, pharmacologically active compounds. This guide will illuminate the chemical logic governing its synthesis and functionalization.

Synthesis of the this compound Core: The Doebner-von Miller Reaction

The most reliable and industrially scalable method for constructing the 2-methylquinoline core is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the logical precursors are 3-nitroaniline and crotonaldehyde.

Mechanistic Deep Dive

The reaction mechanism is a multi-step sequence that leverages the nucleophilicity of the aniline and the electrophilic nature of the unsaturated aldehyde.[4][6] The choice of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) is critical; it protonates the carbonyl, activating it for nucleophilic attack, and facilitates the subsequent dehydration and cyclization steps.

The mechanism proceeds as follows:

-

1,4-Conjugate Addition (Michael Addition): The reaction initiates with the nucleophilic attack of the amino group of 3-nitroaniline onto the β-carbon of the protonated crotonaldehyde. This is a classic Michael addition.

-

Cyclization: The resulting enol intermediate tautomerizes to a more stable carbonyl compound. The aniline nitrogen then attacks the carbonyl carbon in an intramolecular fashion to form a six-membered heterocyclic ring.

-

Dehydration: Under the acidic and heated conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O), which is eliminated to create a double bond, yielding 1,2-dihydro-2-methyl-5-nitroquinoline.

-

Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized to the fully aromatic this compound. In many Doebner-von Miller syntheses, an external oxidizing agent is used. Often, another molecule of the α,β-unsaturated carbonyl or an imine intermediate serves as the hydride acceptor, becoming reduced in the process.[7]

Visualization: Doebner-von Miller Synthesis Pathway

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for Doebner-von Miller reactions.[1]

-

Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reagent Charging: To the flask, add 3-nitroaniline (0.1 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a slurry of the aniline salt.

-

Addition of Aldehyde: Cool the flask in an ice bath. Add crotonaldehyde (0.12 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) and maintain this temperature for 3-4 hours. The solution will darken significantly.

-

Work-up and Isolation: Cool the mixture to room temperature and then pour it carefully onto 200 g of crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

| Parameter | Value | Reference |

| Typical Yield | 65-75% | Adapted from[1] |

| Melting Point | 134-136 °C | N/A |

| Appearance | Pale yellow solid | N/A |

Key Transformations and Reaction Mechanisms

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Nitro Group: Reduction to 5-Amino-2-methylquinoline

The conversion of the nitro group to a primary amine is one of the most valuable transformations, as the resulting 5-amino-2-methylquinoline is a precursor to a vast range of dyes, ligands, and pharmacologically active molecules.

Mechanistic Considerations: Catalytic transfer hydrogenation is a highly efficient and selective method for this reduction.[8][9] In this process, a hydrogen donor like hydrazine monohydrate (N₂H₄·H₂O) is used in combination with a metal catalyst, typically Palladium on carbon (Pd/C). The catalyst surface facilitates the transfer of hydrogen atoms from the donor to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine.[8] This method is often preferred over direct hydrogenation with H₂ gas as it does not require high-pressure equipment.

Visualization: Reduction of the Nitro Group

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (0.05 mol) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 0.5 g, ~1 mol% Pd).

-